molecular formula C18H22FN3O B2587650 N-(1-Cyano-1-cyclopropylethyl)-2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-YL)acetamide CAS No. 1385310-46-2

N-(1-Cyano-1-cyclopropylethyl)-2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-YL)acetamide

Cat. No.: B2587650
CAS No.: 1385310-46-2
M. Wt: 315.392
InChI Key: HHLYDWUTAKLTLA-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-YL)acetamide is a useful research compound. Its molecular formula is C18H22FN3O and its molecular weight is 315.392. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Properties

Research into amide-containing isoquinoline derivatives has highlighted their structural aspects and properties, specifically in relation to their crystalline forms and fluorescence emission. For instance, studies have shown that certain isoquinoline compounds form crystalline salts or solid structures upon treatment with mineral acids, leading to variations in fluorescence emission depending on their protonated state or interaction with other compounds. This characteristic suggests potential applications in materials science, particularly for the development of fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).

Synthetic Pathways

Synthetic routes to isoquinoline derivatives are crucial for their application in pharmaceuticals and other chemical industries. A practical synthesis approach has been described for certain N-substituted acetamide derivatives, highlighting efficient strategies for constructing complex isoquinoline frameworks. This knowledge is instrumental in the synthesis of various biologically active compounds and intermediates for drug development (Wenpeng et al., 2014).

Potential Therapeutic Applications

Some derivatives of isoquinolines have been explored for their therapeutic effects, such as antiviral and antiapoptotic properties in the context of Japanese encephalitis. The synthesis and evaluation of novel compounds demonstrate significant decreases in viral load and increased survival rates in treated models, suggesting a promising avenue for developing new treatments for viral diseases (Ghosh et al., 2008).

Cyclization Reactions and Chemical Synthesis

Research into the cyclization reactions of isoquinolinium methylides with olefins has expanded the toolkit for synthesizing isoquinoline derivatives. These reactions, which are regioselective and stereoselective, facilitate the creation of various compounds with potential applications in drug development and chemical synthesis (Tsuge, Kanemasa, Sakamoto, & Takenaka, 1988).

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c1-12-16-6-5-15(19)9-13(16)7-8-22(12)10-17(23)21-18(2,11-20)14-3-4-14/h5-6,9,12,14H,3-4,7-8,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLYDWUTAKLTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1CC(=O)NC(C)(C#N)C3CC3)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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